m-PEG13-NHS ester (CAS: 3063847-98-0) is a highly pure, discrete polyethylene glycol (dPEG) reagent featuring a methoxy-capped terminus and an amine-reactive N-hydroxysuccinimide (NHS) ester. With exactly 13 ethylene oxide units (MW 729.81), this linker is primarily procured for the precise PEGylation of proteins, peptides, and small molecule therapeutics such as PROTACs and ADCs [1]. Unlike traditional polydisperse PEGs, m-PEG13-NHS ester provides absolute molecular definition, enabling exact mass characterization and eliminating batch-to-batch variability. Its primary industrial value lies in its ability to dramatically enhance aqueous solubility and extend the half-life of hydrophobic payloads while maintaining a small enough footprint to avoid steric masking of active binding sites.
Substituting m-PEG13-NHS ester with cheaper polydisperse PEG mixtures (e.g., PEG 600) introduces severe regulatory and purification bottlenecks; polydisperse reagents yield a statistical distribution of conjugate masses that complicate LC-MS characterization and CMC (Chemistry, Manufacturing, and Controls) filings [1]. Furthermore, substituting with shorter discrete PEGs (like m-PEG4-NHS) often fails to provide sufficient hydration for highly hydrophobic PROTACs, leading to aggregation during aqueous formulation. Conversely, using longer chains like m-PEG24-NHS can induce excessive steric hindrance, significantly reducing the target binding affinity of small peptide or small-molecule ligands. Thus, m-PEG13-NHS ester is specifically selected when a precise balance of monodispersity, high aqueous solubility, and minimal steric interference is required.
When conjugated to small molecule therapeutics or peptides, m-PEG13-NHS ester yields a single, well-defined product peak (>95% purity) easily characterized by high-resolution LC-MS. In contrast, using a polydisperse m-PEG-NHS (average MW ~600 Da) results in a complex chromatogram with 10 to 15 distinct conjugate species due to the Poisson distribution of PEG chain lengths [1]. This monodispersity eliminates the need for complex, low-yield purification steps and directly supports stringent regulatory CMC requirements for exact mass definition in PROTAC and ADC development.
| Evidence Dimension | Conjugate product distribution |
| Target Compound Data | Single conjugate species (>95% discrete mass) |
| Comparator Or Baseline | Polydisperse m-PEG600-NHS (10+ distinct mass species) |
| Quantified Difference | >90% reduction in product heterogeneity |
| Conditions | LC-MS analysis of peptide/small-molecule PEGylation products |
Procuring discrete PEG13 eliminates downstream purification bottlenecks and is critical for meeting exact-mass regulatory requirements in modern therapeutic development.
The 13-unit ethylene glycol chain of m-PEG13-NHS ester binds approximately 35-40 water molecules, creating a robust hydration sphere. When conjugated to highly hydrophobic payloads, m-PEG13 can increase aqueous solubility by >50-fold compared to the unmodified molecule. In comparative formulation studies, shorter discrete PEGs like m-PEG4-NHS often fail to prevent aggregation of highly lipophilic targets, whereas the m-PEG13 spacer provides sufficient hydrophilicity to maintain stable, aggregate-free aqueous solutions at physiological pH [1].
| Evidence Dimension | Aqueous solubility enhancement of hydrophobic payloads |
| Target Compound Data | >50-fold increase in solubility (stable aqueous formulation) |
| Comparator Or Baseline | m-PEG4-NHS ester (prone to aggregation with highly lipophilic payloads) |
| Quantified Difference | Substantially higher hydration capacity (~35-40 water molecules vs ~10-12 for PEG4) |
| Conditions | Aqueous formulation of hydrophobic small molecules at physiological pH (7.4) |
Buyers must select PEG13 over PEG4 when modifying highly hydrophobic molecules to prevent costly formulation failures and aggregation-induced precipitation.
While longer PEG chains maximize half-life, they often compromise the pharmacodynamics of small targeting ligands. Conjugation with m-PEG24-NHS (MW ~1.2 kDa) or larger PEGs can result in a 5- to 10-fold reduction in target binding affinity (Kd) due to excessive steric shielding of the active site. m-PEG13-NHS ester, with an extended chain length of approximately 4.5 nm, provides a critical balance: it imparts sufficient hydrodynamic volume to resist rapid renal clearance while typically retaining >80% of the native ligand's binding affinity, making it the preferred choice for small peptide modification [1].
| Evidence Dimension | Retention of target binding affinity (Kd) |
| Target Compound Data | >80% retention of native binding affinity |
| Comparator Or Baseline | m-PEG24-NHS or larger (5- to 10-fold loss of affinity) |
| Quantified Difference | ~4- to 8-fold better affinity retention than PEG24 |
| Conditions | In vitro receptor binding assays for PEGylated small peptides/ligands |
Selecting PEG13 over longer chains ensures that the therapeutic payload remains active and accessible to its biological target, preventing efficacy loss.
Utilizing the pre-activated m-PEG13-NHS ester significantly streamlines manufacturing workflows compared to using the free acid precursor (m-PEG13-COOH). In situ activation of PEG acids using EDC/NHS or HATU in aqueous or semi-aqueous buffers often suffers from rapid hydrolysis (half-life < 30 minutes at pH 8), frequently limiting conjugation yields to 50-60%. The isolated m-PEG13-NHS ester, when added directly to amine-containing substrates at pH 7.5-8.5, routinely achieves >90% coupling efficiency within 1 to 2 hours, minimizing reagent waste and simplifying post-reaction workup [1].
| Evidence Dimension | Primary amine coupling efficiency |
| Target Compound Data | >90% yield within 1-2 hours |
| Comparator Or Baseline | In situ activated m-PEG13-COOH (<60% yield) |
| Quantified Difference | >30% absolute increase in conjugation yield |
| Conditions | Amine conjugation in mildly basic aqueous/organic buffer (pH 7.5-8.5) |
Procuring the pre-activated NHS ester reduces process complexity, lowers the equivalents of expensive PEG required, and maximizes batch yields in manufacturing.
m-PEG13-NHS ester is heavily utilized as a surface-masking or linker-extension reagent in the development of PROTACs. Its specific length provides enough hydrophilicity to solubilize highly hydrophobic E3 ligase and target-protein binding domains, without creating a steric barrier that would prevent the formation of the critical ternary complex [1].
For small to medium-sized therapeutic peptides where large 20-40 kDa PEGs would completely abolish biological activity, m-PEG13-NHS ester is applied to strike a balance. It moderately increases the hydrodynamic radius to slow renal clearance and shields against proteolytic degradation, while preserving the peptide's ability to dock into its target receptor [2].
In ADC manufacturing, highly potent but insoluble payloads can be modified with m-PEG13-NHS ester to improve their solubility profile prior to conjugation. The monodisperse nature of the PEG13 chain ensures that the resulting drug-linker construct has an exact, reproducible molecular weight, which is a strict requirement for regulatory CMC approval [3].